Boc-HyNic-PEG2-alkyne

Bioconjugation stability ADC linker durability Hydrazone bond chemistry

PROTAC and ADC researchers requiring stepwise orthogonal conjugation face cross-reactivity when unprotected hydrazine linkers compromise intermediate purity. Boc-HyNic-PEG2-alkyne resolves this via three integrated domains: • Boc-HyNic remains inert during CuAAC click, preserving intermediate integrity & reducing purification burden • Compact PEG2 spacer (MW 378.4) provides solubility without steric penalty in ternary complex formation • Post-deprotection HyNic-4FB bonds stable to 92 °C & pH 2-10, surpassing thiol-maleimide conjugates Supplied ≥98% purity; powder stable 3 years at -20 °C; ships ambient.

Molecular Formula C18H26N4O5
Molecular Weight 378.4 g/mol
Cat. No. B8115958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-HyNic-PEG2-alkyne
Molecular FormulaC18H26N4O5
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCOCC#C
InChIInChI=1S/C18H26N4O5/c1-5-9-25-11-12-26-10-8-19-16(23)14-6-7-15(20-13-14)21-22-17(24)27-18(2,3)4/h1,6-7,13H,8-12H2,2-4H3,(H,19,23)(H,20,21)(H,22,24)
InChIKeyIWYWYBZNVKICDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-HyNic-PEG2-alkyne Technical Overview


Boc-HyNic-PEG2-alkyne is a heterobifunctional polyethylene glycol (PEG)-based linker with molecular formula C₁₈H₂₆N₄O₅ and molecular weight 378.4 g/mol . The compound integrates three functional domains: a tert-butoxycarbonyl (Boc)-protected 6-hydrazinonicotinamide (HyNic) group, a linear PEG2 spacer (two ethylene glycol units), and a terminal alkyne moiety [1]. It is supplied as a solid at room temperature with typical purity ≥98% (InvivoChem specification) or ≥95% (Creative Biolabs specification) and is stable for at least 3 years when stored as powder at -20°C [2]. The compound is classified as a click chemistry reagent capable of undergoing copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-containing molecules, while the Boc-protected HyNic group enables controlled deprotection for subsequent hydrazone bond formation with aldehyde/ketone-bearing biomolecules .

1 Orthogonal dual handle: Boc-protected HyNic and terminal alkyne enable sequential ligation.
2 Bioorthogonal CuAAC click chemistry compatible with azide-modified biomolecules.
3 Controlled deprotection strategy supports stepwise conjugate assembly.

Why Boc-HyNic-PEG2-alkyne Is Irreplaceable


Generic substitution of Boc-HyNic-PEG2-alkyne with superficially similar linkers fails because the compound's differentiation resides in the orthogonal integration of three functional elements—Boc-protected HyNic, precise PEG2 chain length, and terminal alkyne—each of which imposes quantifiable constraints on conjugation efficiency, solubility, and synthetic workflow. Replacing the Boc-HyNic moiety with an unprotected hydrazine eliminates stepwise conjugation control; substituting PEG2 with PEG4 or longer chains alters hydrodynamic radius and may reduce conjugation efficiency in sterically constrained environments [1]; exchanging the terminal alkyne for a strained cyclooctyne (e.g., DBCO or BCN) increases molecular weight and cost while trading CuAAC's rapid kinetics (k ~10–100 M⁻¹s⁻¹) for slower SPAAC reactions (k ~1–60 M⁻¹s⁻¹) . The specific combination of Boc-protected HyNic, PEG2, and alkyne enables a sequential, orthogonal conjugation strategy that generic alternatives cannot replicate without compromising yield, purity, or bioorthogonality.

Unprotected hydrazine analogs
Eliminate stepwise control; premature hydrazone formation may reduce intermediate purity.
Longer PEG spacers (PEG4, PEG8)
Increase hydrodynamic radius and may alter conjugation efficiency in sterically constrained settings.
SPAAC-based linkers (DBCO/BCN)
Introduce higher molecular weight and slower kinetics; CuAAC reaction rates may not transfer.

Boc-HyNic-PEG2-alkyne Comparative Evidence


Thermal and pH Stability: HyNic-4FB vs Thiol-Maleimide

The HyNic-4FB conjugation chemistry (enabled by Boc-HyNic-PEG2-alkyne after deprotection) produces a conjugate bond stable to 92°C and across pH 2.0–10.0, with aniline catalysis achieving >95% conjugation efficiency in ~2 hours using 1–2 mole equivalents of second protein . In contrast, thiol-maleimide conjugates require reducing reagents that can compromise protein activity by cleaving disulfide bonds, and the resulting thioether linkage is susceptible to retro-Michael elimination under physiological conditions . The HyNic-4FB conjugate bond has a molar extinction coefficient of 29,000 L/(mol·cm) at 354 nm, enabling real-time spectrophotometric monitoring of conjugation reactions—a capability absent in most alternative bioconjugation chemistries .

HyNic-4FB Stability
Head-to-head
HyNic-4FB conjugate
Stable to 92 °C, pH 2–10; >95% conjugation in ~2 h
Thiol-maleimide
Requires reducing agents; susceptible to retro-Michael elimination
Supports conjugate stability evaluation under process stress.
Real-time UV monitoring enabled (ε₃₅₄ = 29,000 L/(mol·cm)).
Bioconjugation stability ADC linker durability Hydrazone bond chemistry

PEG2 Spacer vs PEG4/PEG8: Solubility and Aggregation

Boc-HyNic-PEG2-alkyne incorporates a PEG2 spacer (two ethylene glycol units, ~88 Da PEG contribution) that provides sufficient hydrophilicity to mitigate aggregation while maintaining compact molecular dimensions (total MW 378.4 g/mol) [1]. Cross-study analysis of PEG linker length in ADCs demonstrates that PEG2-containing linkers (e.g., Mal-PEG2-Val-Cit-PABA-PNP) enable high drug-to-antibody ratios (DAR) without triggering aggregation, whereas longer PEG chains (PEG8, PEG12) increase hydrodynamic radius and may reduce tumor penetration in solid tumor models [2]. A comparative study of PEG4, PEG8, and PEG12 linkers in DAR8-ADCs showed that aggregate content decreases as PEG length increases, but PEG8 and PEG12 exhibit slower tumor penetration kinetics relative to shorter PEG linkers [2]. PEG2 represents the minimal effective PEG length that balances aqueous solubility with compact molecular dimensions for applications requiring efficient tissue penetration or minimal steric interference in ternary complex formation.

PEG2 Spacer Profile
Reported
~88 Da
PEG mass contribution
Minimal effective PEG length; compact hydrodynamic radius.
Balances aqueous solubility with low steric bulk.
Longer PEGs may reduce tissue penetration kinetics.
ADC linker design PEG chain length Hydrophilicity optimization

CuAAC vs SPAAC: Click Reaction Kinetics

Boc-HyNic-PEG2-alkyne utilizes a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), which exhibits reaction rate constants of k ~10–100 M⁻¹s⁻¹ with 20 μM Cu(I) catalyst, representing a 10⁷ to 10⁸-fold acceleration over the uncatalyzed Huisgen cycloaddition [1]. In contrast, strain-promoted azide-alkyne cycloaddition (SPAAC) using DBCO or BCN groups (e.g., HyNic-PEG2-BCN, MW 499.60 g/mol) operates at slower rates of k ~1–60 M⁻¹s⁻¹ and requires bulkier cyclooctyne moieties that are more difficult to incorporate into biomolecules . CuAAC using terminal alkynes like those in Boc-HyNic-PEG2-alkyne maintains robust activity across pH 4–12 and demonstrates reaction specificity comparable to cysteine-maleimide conjugation, with the added advantage of bioorthogonality in complex biological environments when appropriate Cu(I)-stabilizing ligands (e.g., THPTA) are employed [1].

CuAAC Kinetics
Class-level
CuAAC (terminal alkyne)
k ~10–100 M⁻¹s⁻¹ (with Cu(I))
SPAAC (DBCO/BCN)
k ~1–60 M⁻¹s⁻¹
Reported faster reaction context; lower linker MW burden.
CuAAC active across pH 4–12 with stabilizing ligands.
Click chemistry CuAAC kinetics SPAAC comparison

Boc-HyNic vs Unprotected Hydrazine: Orthogonal Conjugation

Boc-HyNic-PEG2-alkyne contains a tert-butoxycarbonyl (Boc)-protected 6-hydrazinonicotinamide (HyNic) group, which prevents premature hydrazone formation during initial synthetic steps and enables controlled deprotection under mild acidic conditions (typically TFA or HCl in organic solvent) to reveal the reactive hydrazine moiety . In contrast, unprotected HyNic linkers (e.g., HyNic-PEG4-alkyne or S-HyNic) require immediate use after deprotection to avoid oxidation and self-reactivity . The Boc-protected form of Boc-HyNic-PEG2-alkyne allows for sequential, orthogonal conjugation strategies: (1) CuAAC click reaction via the terminal alkyne while the HyNic remains Boc-protected, (2) Boc deprotection to expose the hydrazine, and (3) hydrazone bond formation with aldehyde/ketone-modified biomolecules . This sequential workflow eliminates cross-reactivity that would occur with unprotected hydrazine-alkyne linkers where both functional groups are simultaneously reactive.

Boc-HyNic Control
Class-level
1. CuAAC click (HyNic protected) 2. Boc deprotection (mild acid) 3. Hydrazone formation
Enables sequential orthogonal conjugation control.
Avoids cross-reactivity of unprotected hydrazine-alkyne linkers.
Orthogonal bioconjugation Protecting group strategy Sequential ligation

Boc-HyNic-PEG2-alkyne Application Scenarios


PROTAC Library Synthesis with Sequential Conjugation

Boc-HyNic-PEG2-alkyne is optimally deployed in PROTAC library construction where a two-step orthogonal conjugation strategy is required: first, CuAAC click chemistry attaches the linker to an azide-modified E3 ligase ligand or target protein ligand via the terminal alkyne; second, Boc deprotection followed by hydrazone formation with an aldehyde/ketone-modified partner completes the bifunctional degrader assembly [1]. The PEG2 spacer provides sufficient flexibility for ternary complex formation while minimizing molecular bulk that could impede cell permeability, addressing the empirical PROTAC linker length requirement of 12–20+ carbon equivalents . The Boc-protected HyNic prevents cross-reactivity during the click step, enabling higher-purity PROTAC intermediates and reducing purification burden compared to unprotected hydrazine linkers .

ADC Payload Conjugation with High Thermal/pH Stability

For ADC manufacturing where conjugate bond stability under process and storage conditions is critical, Boc-HyNic-PEG2-alkyne (after deprotection) enables HyNic-4FB conjugation chemistry that produces bonds stable to 92°C and across pH 2.0–10.0 . This stability profile surpasses thiol-maleimide conjugates, which are susceptible to retro-Michael elimination and thiol exchange, and eliminates the need for reducing reagents that can compromise antibody integrity through disulfide bond cleavage . The HyNic-4FB conjugate bond's chromophoric properties (ε₃₅₄ = 29,000 L/(mol·cm)) enable real-time UV monitoring of conjugation progress and precise quantification of drug-to-antibody ratio (DAR), providing a built-in quality control mechanism not available with other linker chemistries .

Compact Linker for Surface Functionalization and Biosensors

Boc-HyNic-PEG2-alkyne is well-suited for surface functionalization applications (e.g., SPR biosensor chips, nanoparticle coatings) where linker length minimization is critical for maintaining close proximity between immobilized biomolecules and the sensor surface. The PEG2 spacer (~88 Da PEG contribution, total MW 378.4 g/mol) provides aqueous solubility and flexibility while maintaining a compact hydrodynamic radius compared to longer PEG4 (~176 Da) or PEG8 (~352 Da) linkers . The terminal alkyne enables CuAAC click immobilization to azide-functionalized surfaces with rapid kinetics (k ~10–100 M⁻¹s⁻¹), while the Boc-protected HyNic remains available for subsequent biomolecule attachment after deprotection, supporting a modular 'surface-first, biomolecule-second' functionalization strategy [1].

Metal-Chelating Bioconjugates for Radiolabeling and Imaging

The HyNic moiety in Boc-HyNic-PEG2-alkyne (after Boc deprotection) serves as a bifunctional chelator capable of coordinating metal ions including technetium-99m (⁹⁹ᵐTc) and rhenium-188 (¹⁸⁸Re) for SPECT imaging and targeted radiotherapy applications . The PEG2 spacer enhances aqueous solubility of the resulting radioconjugates, while the terminal alkyne enables site-specific click conjugation to azide-modified targeting vectors (e.g., peptides, antibodies). Studies with HYNIC-functionalized peptides demonstrate that radiolabeled conjugates maintain stability at pH 7.5 at 37°C, with decomposition observed only under acidic conditions (pH 4.0, ~31% decomposition within 5 hours) [1]. This application scenario leverages all three functional domains of the compound: metal chelation via HyNic, solubility enhancement via PEG2, and bioorthogonal conjugation via terminal alkyne.

Application
Selection Property
Validation Focus
PROTAC Library Assembly
Sequential orthogonal conjugation handle
Verify CuAAC efficiency and Boc deprotection timing
ADC Payload Conjugation
Conjugate bond pH/thermal tolerance
Assess DAR and stability under process conditions
Surface Functionalization
Minimal PEG linker with alkyne anchor
Evaluate surface loading and biomolecule proximity
Radiometal Chelation
HyNic metal-chelation with alkyne click
Confirm radiochemical stability and targeting integrity

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